molecular formula C17H17FN2O5S B5759495 methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B5759495
M. Wt: 380.4 g/mol
InChI Key: LOFKHVXISDBVLZ-UHFFFAOYSA-N
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Description

Methyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, commonly known as FMOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of FMOC involves the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. FMOC binds to the active site of the proteasome, preventing the degradation of proteins and leading to the accumulation of toxic proteins in cancer cells. This ultimately results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, FMOC has also been shown to have anti-inflammatory and neuroprotective effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, immune cells in the brain that play a role in neuroinflammation. FMOC has also been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FMOC is a highly potent and selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. However, its high potency also presents a challenge in determining the optimal concentration for experiments. Additionally, FMOC is a relatively expensive compound, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on FMOC. One area of interest is the development of FMOC analogs with improved pharmacokinetic properties and reduced toxicity. Another potential direction is the investigation of FMOC's effects on other cellular pathways, beyond the proteasome. Finally, FMOC's potential as a therapeutic agent for neurodegenerative diseases warrants further investigation, particularly in animal models of these diseases.
Conclusion:
In conclusion, FMOC is a chemical compound with significant potential for scientific research and therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FMOC may lead to the development of novel therapeutic agents for cancer and neurodegenerative diseases.

Synthesis Methods

FMOC is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with glycine methyl ester, followed by the addition of sodium hydride and methyl sulfonyl chloride. The resulting product is then reacted with 2-bromobenzoic acid to yield FMOC.

Scientific Research Applications

FMOC has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. FMOC has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

methyl 2-[[2-(4-fluoro-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-25-17(22)14-5-3-4-6-15(14)19-16(21)11-20(26(2,23)24)13-9-7-12(18)8-10-13/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFKHVXISDBVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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